molecular formula C13H17BN2O2 B599039 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine CAS No. 1204742-76-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Cat. No.: B599039
CAS No.: 1204742-76-6
M. Wt: 244.101
InChI Key: BKLKKLAXVIBXDW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine is a boron-containing heterocyclic compound It features a unique structure where a boron atom is integrated into a dioxaborolane ring, which is further connected to an imidazo[1,2-A]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Borylation Reaction: The imidazo[1,2-A]pyridine core is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base, such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-A]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Modified imidazo[1,2-A]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine is used as a building block for the construction of more complex molecules. Its boron moiety makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of compounds, making them useful in the development of enzyme inhibitors or receptor modulators.

Industry

In materials science, this compound can be used in the synthesis of boron-containing polymers or as a precursor for the fabrication of boron-doped materials with unique electronic properties.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine exerts its effects depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron species with a palladium catalyst.

In biological systems, the boron atom can interact with biomolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

    Bis(pinacolato)diboron (B2Pin2): Another boron reagent commonly used in organic synthesis.

    2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid ester with a pyridine ring, used in similar synthetic applications.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine is unique due to its imidazo[1,2-A]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the development of boron-containing pharmaceuticals.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H17BN2O
  • Molecular Weight : 233.10 g/mol
  • CAS Number : 1204742-76-6

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The presence of the imidazo[1,2-A]pyridine moiety allows for interactions with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure is known to enhance the compound's reactivity and stability in biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. For example, related compounds demonstrated IC50 values ranging from 0.126 μM to 11.8 nM against different cancer types .
  • Mechanism : The anticancer effects are often mediated through apoptosis induction and cell cycle arrest.

Antiviral Properties

Recent studies have explored the antiviral potential of imidazo[1,2-A]pyridine derivatives:

  • Activity Against HIV : Some compounds exhibited potent antiviral activity against HIV strains with EC50 values below 10 nM .
  • Safety Profile : Notably, certain derivatives showed no significant inhibition of the hERG channel (IC50 > 10 μM), indicating a low risk for cardiac side effects .

Study on Anticancer Efficacy

A study conducted on a novel derivative of imidazo[1,2-A]pyridine demonstrated:

  • In Vivo Efficacy : Mice treated with this compound showed a significant reduction in tumor size and improved survival rates compared to control groups.
  • Mechanistic Insights : The study highlighted that the compound induced apoptosis through caspase activation pathways.

Study on Antiviral Activity

Another investigation focused on the antiviral properties against influenza A virus:

  • Results : The compound reduced viral load significantly in infected mice models and showed a favorable pharmacokinetic profile .

Data Tables

Biological Activity IC50/EC50 Values Cell Lines/Strains Tested
Anticancer0.126 μMMDA-MB-231 (TNBC)
3.43 nMHIV-1-IIIB
Antiviral<10 nMInfluenza A

Q & A

Q. Basic: What are the common synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine and its derivatives?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety's reactivity. For example:

  • Step 1: Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridines with α-haloketones or chalcones under reflux conditions (e.g., ethanol, triethylamine) .
  • Step 2: Introduction of the boronate ester group using pinacol borane or via palladium-catalyzed borylation. Microwave-assisted reactions (135°C, 4 hours) with MoO₂Cl₂(dmf)₂ as a catalyst have shown improved yields (82–93%) .
  • Alternative Route: Copper-catalyzed three-component coupling (2-aminopyridine, arylaldehyde, alkyne) for direct assembly of the imidazo[1,2-a]pyridine scaffold .

Key Considerations:

  • Microwave irradiation reduces reaction time compared to traditional heating .
  • Catalyst choice (e.g., Pd vs. Cu) impacts regioselectivity and substrate scope .

Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms boronate ester integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₂BN₂O₂: calc. 309.1778, obs. 309.1775) .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry in crystalline derivatives (e.g., dihedral angles in tetrahydroimidazo[1,2-a]pyridines) .

Data Interpretation Example:
For Methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) , ¹H NMR showed aromatic protons at δ 8.2–7.1 ppm and a methyl ester at δ 3.9 ppm .

Q. Advanced: How can this compound be utilized in designing hydrogen peroxide (H₂O₂)-responsive fluorescent probes?

Methodological Answer:
The boronate ester moiety undergoes H₂O₂-specific oxidation to generate a fluorescent phenol derivative. Example workflow:

  • Probe Design: Conjugate the compound with a fluorophore (e.g., 2-phenylimidazo[1,2-a]pyridine) via a benzyl ether linker .
  • Validation:
    • In vitro: Treat probe B2 with H₂O₂ (0–100 μM) and monitor fluorescence turn-on (λₑₓ/λₑₘ = 360/450 nm) .
    • Cell Imaging: Confirm specificity in A549 cells using confocal microscopy (e.g., ~5-fold intensity increase post-H₂O₂ treatment) .

Key Findings:

  • Selectivity over reactive oxygen species (ROS) like NO and O₂⁻ .
  • Detection limit: ~50 nM H₂O₂ in aqueous buffers .

Q. Advanced: What role does this compound play in developing PI3Kα inhibitors for anticancer research?

Methodological Answer:
Derivatives like 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline act as ATP-competitive PI3Kα inhibitors:

  • Synthesis: Couple the boronate ester with halogenated quinazolines via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .
  • Biological Evaluation:
    • IC₅₀ Determination: Use kinase assays (e.g., 10t showed IC₅₀ = 12 nM against PI3Kα) .
    • Cell Viability: Test in cancer cell lines (e.g., 51.4% inhibition in MCF-7 at 10 μM for 10u ) .

Structural Insights:

  • Substituents at the quinazoline C4 position (e.g., p-tolyl vs. phenyl) modulate potency .

Q. Advanced: How do mechanistic studies explain its reactivity in cross-coupling reactions?

Methodological Answer:

  • Pd-Catalyzed Suzuki-Miyaura: The boronate ester transmetallates with Pd(0), forming a Pd-aryl intermediate that couples with aryl halides. Key evidence:
    • Kinetic Studies: Rate-limiting step is oxidative addition of the aryl halide .
    • DFT Calculations: B-O bond dissociation energy (~70 kcal/mol) facilitates transmetallation .
  • Cu-Catalyzed Coupling: Involves single-electron transfer (SET) mechanisms, favoring electron-deficient aryl halides .

Contradictions:

  • Pd catalysts tolerate broader substrates, while Cu systems require directing groups (e.g., -NH₂) .

Q. Advanced: What strategies improve the pharmacokinetic properties of imidazo[1,2-a]pyridine-based drug candidates?

Methodological Answer:

  • Structural Modifications:
    • Lipophilicity Reduction: Introduce polar groups (e.g., -COOH in B2-OH ) to enhance solubility .
    • Metabolic Stability: Replace labile esters (e.g., methyl → tert-butyl) to resist hepatic hydrolysis .
  • Prodrug Design: Mask phenolic -OH groups in H₂O₂ probes with boronate esters for targeted activation .

Case Study:
Compound 13a (N-(2-fluorobenzyl)-6-(2-phenylimidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine) showed improved bioavailability due to fluorine-enhanced membrane permeability .

Q. Advanced: How do researchers resolve contradictions in reported synthetic yields for derivatives?

Methodological Answer:

  • Reaction Optimization:
    • Solvent Screening: Dioxane/water mixtures improve Pd-catalyzed coupling yields vs. pure DMF .
    • Additives: Na₂CO₃ enhances boronate ester stability in aqueous conditions .
  • Byproduct Analysis: Use LC-MS to identify intermediates (e.g., deboronation products under acidic conditions) .

Example:
Microwave synthesis (4 hours) achieved 93% yield for 5b , while conventional heating (10 hours) gave 66% for 5y .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-15-7-8-16(11)9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKKLAXVIBXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677948
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204742-76-6
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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